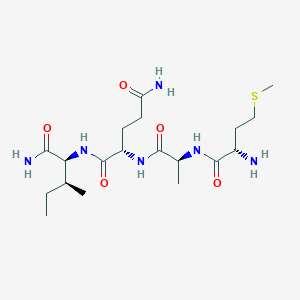
L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide is a synthetic peptide composed of four amino acids: methionine, alanine, glutamine, and isoleucine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.
化学反应分析
Types of Reactions
L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through enzymatic or chemical methods.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Enzymes like transaminases or chemical reagents like carbodiimides can facilitate substitution reactions.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
科学研究应用
L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications in wound healing and tissue regeneration.
Industry: Utilized in the production of bioactive peptides for pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may enhance protein synthesis or inhibit proteolytic enzymes, contributing to its therapeutic effects.
相似化合物的比较
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.
L-Methionyl-L-alanine:
Uniqueness
L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide is unique due to its specific sequence of four amino acids, which imparts distinct biochemical properties and potential applications. Its combination of methionine, alanine, glutamine, and isoleucine allows for unique interactions with biological molecules, making it valuable for research and therapeutic purposes.
生物活性
L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide is a synthetic dipeptide composed of four amino acids: methionine, alanine, glutamine, and isoleucine. This compound has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities, particularly in enhancing immune responses and improving cell culture conditions. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and applications.
The biological activity of this compound can be attributed to its constituent amino acids, which play crucial roles in various metabolic processes:
- Glutamine : Known for its role in immune function and as a nitrogen source for rapidly dividing cells.
- Methionine : Acts as a precursor for S-adenosylmethionine (SAM), a critical methyl donor in numerous biochemical reactions.
- Alanine : Involved in glucose metabolism and energy production.
- Isoleucine : Important for muscle metabolism and immune function.
The combination of these amino acids may enhance cellular functions, such as proliferation and differentiation, especially under stress conditions.
2. Immunostimulatory Effects
Research has demonstrated that dipeptides like L-alanyl-L-glutamine exhibit significant immunostimulatory properties. A study by Kircher et al. (2002) showed that T-lymphocyte proliferation was significantly enhanced upon treatment with L-alanyl-L-glutamine at concentrations of 2 mmol/L. The study indicated that this effect was partly due to increased cytokine production, which is essential for immune responses .
| Study | Concentration (mmol/L) | Effect on T-lymphocyte Proliferation |
|---|---|---|
| Kircher et al. (2002) | 2 | Significant increase in proliferation |
3. Cell Culture Applications
This compound can serve as an effective supplement in cell culture environments. Its stability compared to free glutamine makes it a preferred choice for maintaining cell viability and productivity:
- Reduced Ammonia Production : Unlike L-glutamine, which degrades to ammonia—a compound detrimental to cell health—L-alanyl-L-glutamine minimizes ammonia accumulation during cell culture .
- Enhanced Antibody Production : In a study involving CHO cells, the addition of L-alanyl-L-glutamine at 50 mM significantly boosted monoclonal antibody production while reducing apoptosis .
4. Case Studies
Several case studies illustrate the beneficial effects of this dipeptide in various applications:
- Imamoto et al. (2013) : This study demonstrated that L-alanyl-L-glutamine improved the yield of anti-CD20 chimeric antibodies in CHO cell lines, establishing its utility in biopharmaceutical production .
- Cruzat et al. (2015) : The protective effects of L-alanyl-L-glutamine against inflammatory challenges were observed in insulin-secreting BRIN-BD11 β-cells exposed to lipopolysaccharide-treated macrophages .
5. Conclusion
This compound exhibits promising biological activities that can be harnessed for both therapeutic and biotechnological applications. Its ability to enhance immune responses and improve cell culture conditions positions it as a valuable compound in research and clinical settings.
属性
CAS 编号 |
649569-47-1 |
|---|---|
分子式 |
C19H36N6O5S |
分子量 |
460.6 g/mol |
IUPAC 名称 |
(2S)-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]pentanediamide |
InChI |
InChI=1S/C19H36N6O5S/c1-5-10(2)15(16(22)27)25-19(30)13(6-7-14(21)26)24-17(28)11(3)23-18(29)12(20)8-9-31-4/h10-13,15H,5-9,20H2,1-4H3,(H2,21,26)(H2,22,27)(H,23,29)(H,24,28)(H,25,30)/t10-,11-,12-,13-,15-/m0/s1 |
InChI 键 |
MASMULAUFRDNGS-CXOVXGEYSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |
规范 SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















